molecular formula C7H13FO B13413474 2-Heptanone, 1-fluoro- CAS No. 689-87-2

2-Heptanone, 1-fluoro-

Cat. No.: B13413474
CAS No.: 689-87-2
M. Wt: 132.18 g/mol
InChI Key: XCTXZEPPGMEWAO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptanone, 1-fluoro- typically involves the fluorination of 2-heptanone. One common method is the reaction of 2-heptanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 2-Heptanone, 1-fluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Heptanone, 1-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 1-fluoro-2-heptanol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-fluoroheptanoic acid.

    Reduction: Formation of 1-fluoro-2-heptanol.

    Substitution: Formation of various substituted heptanones depending on the nucleophile used.

Scientific Research Applications

2-Heptanone, 1-fluoro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Heptanone, 1-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, affecting its biological activity. The carbonyl group (C=O) plays a crucial role in its chemical behavior, participating in various reactions and interactions.

Comparison with Similar Compounds

    2-Heptanone: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    1-Fluoro-2-pentanone: A shorter chain analog with similar fluorination but different physical and chemical properties.

    1-Fluoro-3-heptanone: A positional isomer with the fluorine atom on a different carbon, leading to distinct reactivity.

Uniqueness: 2-Heptanone, 1-fluoro- is unique due to the presence of both a fluorine atom and a heptane chain, which imparts specific chemical properties and reactivity. The fluorine atom enhances the compound’s stability and can influence its interactions with biological targets, making it valuable in various research and industrial applications.

Properties

CAS No.

689-87-2

Molecular Formula

C7H13FO

Molecular Weight

132.18 g/mol

IUPAC Name

1-fluoroheptan-2-one

InChI

InChI=1S/C7H13FO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3

InChI Key

XCTXZEPPGMEWAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CF

Origin of Product

United States

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